molecular formula C14H14BrClN6O B4382083 N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4382083
M. Wt: 397.66 g/mol
InChI Key: AWGPGDBSEPKYSB-UHFFFAOYSA-N
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Description

N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both pyrazole and pyrimidine moieties, makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring followed by the introduction of the bromo and methyl groups. The pyrazole intermediate is then reacted with a suitable pyrimidine derivative to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.

    3-Chloropyrazolo[1,5-a]pyrimidine: A related compound with a similar pyrimidine moiety.

    N-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carboxamide: Another derivative with comparable structural features.

Uniqueness

N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN6O/c1-9-10(15)8-21(19-9)6-2-5-18-14(23)12-11(16)13-17-4-3-7-22(13)20-12/h3-4,7-8H,2,5-6H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGPGDBSEPKYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCCNC(=O)C2=NN3C=CC=NC3=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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